5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core substituted with fluorine, methoxyphenyl, and pyrazolo[1,5-a]pyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine and methoxyphenyl groups. The final step involves the coupling of the pyrazolo[1,5-a]pyrazinyl moiety with the pyrimidine core through a piperazine linker. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, which can be leveraged to develop new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound’s derivatives may be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and thereby influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to these similar compounds, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-15-13-18-21(24-7-8-30(18)27-15)28-9-11-29(12-10-28)22-19(23)20(25-14-26-22)16-3-5-17(31-2)6-4-16/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYXRGDMFTXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC(=C4F)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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